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Compound of Interest

Compound Name:
(S)-2-Hydroxy-3-methylbutanoic

acid

Cat. No.: B555094 Get Quote

An In-depth Technical Guide on the Core Chemical Properties of (S)-2-Hydroxy-3-
methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-alpha-Hydroxyisovaleric acid, is a

chiral alpha-hydroxy acid that serves as a crucial building block in synthetic organic chemistry

and plays a role as a human metabolite.[1][2][3] Its stereospecific nature makes it a valuable

component in the synthesis of peptides and other complex chiral molecules, including

antineoplastic agents.[2] This technical guide provides a comprehensive overview of the

chemical and physical properties of (S)-2-Hydroxy-3-methylbutanoic acid, detailed

experimental protocols, and its role in metabolic pathways.
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Identifier Value

IUPAC Name (2S)-2-hydroxy-3-methylbutanoic acid[1]

CAS Number 17407-55-5[1][4]

Molecular Formula C₅H₁₀O₃[1]

Molecular Weight 118.13 g/mol [1][4]

InChI Key NGEWQZIDQIYUNV-BYPYZUCNSA-N[4]

SMILES String CC(C)--INVALID-LINK--C(O)=O[4]

Synonyms

(S)-(+)-2-Hydroxy-3-methylbutyric acid, L-alpha-

Hydroxyisovaleric acid, (2S)-2-hydroxy-3-

methylbutanoic acid[1][2][4]

Physicochemical Properties
Property Value Reference

Physical State Solid[4][5] [4][5]

Melting Point 68-70 °C[2][4] [2][4]

Boiling Point 124-125 °C at 13 mmHg[2][4] [2][4]

Optical Activity
[α]20/D +19° (c = 1 in

chloroform)[4]
[4]

pKa 3.87 ± 0.16 (Predicted)[6] [6]

Solubility
Soluble in dimethyl sulfoxide

and methanol.[6]
[6]

Spectral Data
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Spectroscopy Data Highlights

¹H NMR Spectra available in public databases.[7][8]

¹³C NMR Spectra available in public databases.[3][9]

Infrared (IR) Data available in public databases.[6]

Mass Spectrometry
Fragmentation data for derivatives are available.

[10]

Chemical Reactivity
(S)-2-Hydroxy-3-methylbutanoic acid exhibits the characteristic reactivity of both a carboxylic

acid and a secondary alcohol.

Esterification: The carboxylic acid group can be esterified with alcohols under acidic

conditions.

Amide Formation: The carboxylic acid can react with amines to form amides.

Oxidation: The secondary alcohol can be oxidized to a ketone.

Acylation: The hydroxyl group can be acylated to form esters.

As an alpha-hydroxy acid, it is a stronger acid than its non-hydroxylated counterpart due to

intramolecular hydrogen bonding.[2] Alpha-hydroxy acids are also susceptible to acid-catalyzed

decarbonylation.[2]

Experimental Protocols
Synthesis of (S)-2-Hydroxy-3-methylbutanoic acid
This protocol is adapted from a patented synthesis method.[10]

Materials:

2-methyl-L-phenylalanine hydrochloride

1,4-dioxane
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1M Dilute sulfuric acid

Sodium nitrite

Distilled water

Petroleum ether

Ethyl acetate

1L three-necked reaction flask

Ice bath

Stirrer

Procedure:

In a 1L three-necked reaction flask, add 2-methyl-L-phenylalanine hydrochloride (60.1 g,

0.28 mol), 1,4-dioxane (150 mL), and 1M dilute sulfuric acid (150 mL).[10]

Cool the mixture in an ice bath.

Prepare a solution of sodium nitrite (96 g, 1.39 mol) in distilled water (200 mL).

Add the sodium nitrite solution dropwise to the reaction mixture with continuous stirring while

maintaining the cold temperature.[10]

After the addition is complete, allow the reaction to stir at room temperature overnight.[10]

The crude product is then purified by pulping with a mixed solution of petroleum ether and

ethyl acetate (3:1 volume ratio).[10]
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Synthesis Workflow

2-methyl-L-phenylalanine HCl
+ 1,4-dioxane + H₂SO₄

Dropwise addition of NaNO₂ (aq)
in ice bath

Reactants

Stir overnight at room temperature

Initiation

Pulping with
Petroleum ether/Ethyl acetate

Crude Product

(S)-2-Hydroxy-3-methylbutanoic acid

Final Product

Click to download full resolution via product page

Caption: Synthesis workflow for (S)-2-Hydroxy-3-methylbutanoic acid.

Purification
The crude product from the synthesis can be further purified by recrystallization. The choice of

solvent will depend on the impurities present. A common method involves dissolving the crude

solid in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, which

are then collected by filtration.
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Determination of Optical Purity by Gas Chromatography
(GC)
Instrumentation:

Gas chromatograph with a Flame Ionization Detector (FID).

Chiral capillary column (e.g., Chirasil-Val).

Sample Preparation (Derivatization):

Alpha-hydroxy acids are typically derivatized before GC analysis to improve their volatility and

chromatographic behavior. A common method is esterification followed by acylation.

Esterification: Convert the carboxylic acid to its methyl ester by reacting with methanol in the

presence of an acid catalyst (e.g., HCl).

Acylation: React the hydroxyl group with an acylating agent (e.g., trifluoroacetic anhydride) to

form the corresponding ester.

GC Conditions (Illustrative):

Column: Chirasil-Val (or equivalent chiral column)

Injector Temperature: 250 °C

Detector Temperature: 250 °C

Carrier Gas: Helium or Hydrogen

Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up

to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution.

The two enantiomers will have different retention times on the chiral column, allowing for their

separation and quantification. The enantiomeric excess (ee) can be calculated from the peak

areas of the two enantiomers.
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GC Analysis Workflow for Optical Purity

(S)-2-Hydroxy-3-methylbutanoic acid

Esterification (e.g., with Methanol/HCl)
followed by Acylation (e.g., with TFAA)

Injection into GC with Chiral Column

Separation of Enantiomers

Detection by FID

Quantification of Peak Areas
and Calculation of Enantiomeric Excess (ee)

Optical Purity

Click to download full resolution via product page

Caption: Workflow for determining optical purity by GC.

Biological Role and Metabolic Pathways
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(S)-2-Hydroxy-3-methylbutanoic acid is a metabolite in the catabolism of branched-chain

amino acids (BCAAs), specifically valine. Elevated levels of this and other BCAA metabolites

are observed in certain inborn errors of metabolism, most notably Maple Syrup Urine Disease

(MSUD).[11]

MSUD is caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase

(BCKDH) complex, which is responsible for the oxidative decarboxylation of the alpha-keto

acids derived from leucine, isoleucine, and valine.[8][9] This enzymatic block leads to the

accumulation of BCAAs and their corresponding alpha-keto and alpha-hydroxy acids in bodily

fluids.[12]

Branched-Chain Amino Acid Catabolism Pathway
The following diagram illustrates the initial steps in the catabolism of valine, leading to the

formation of (S)-2-Hydroxy-3-methylbutanoic acid.
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Valine Catabolism and Formation of (S)-2-Hydroxy-3-methylbutanoic acid

Valine

α-Ketoisovalerate

Transamination
Branched-chain

aminotransferase (BCAT)

Isobutyryl-CoA

Oxidative Decarboxylation

(S)-2-Hydroxy-3-methylbutanoic acid

Branched-chain α-keto acid
dehydrogenase (BCKDH) complex

Alternative Pathway
(elevated in MSUD)

Succinyl-CoA

Further Metabolism

Click to download full resolution via product page

Caption: Simplified valine catabolism pathway.

Safety Information
(S)-2-Hydroxy-3-methylbutanoic acid is classified as an irritant.
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Hazard Statements:

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[3]

Conclusion
(S)-2-Hydroxy-3-methylbutanoic acid is a molecule of significant interest due to its chirality

and its role in both chemical synthesis and human metabolism. A thorough understanding of its

chemical properties, reactivity, and biological context is essential for researchers in drug

development and related scientific fields. The protocols and data presented in this guide offer a

foundational resource for the synthesis, analysis, and application of this important chiral

building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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